molecular formula C8H10N2 B566334 N-Allylpyridin-4-amine CAS No. 106782-17-6

N-Allylpyridin-4-amine

Cat. No. B566334
CAS RN: 106782-17-6
M. Wt: 134.182
InChI Key: CCLRSSSZOXOMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allylpyridin-4-amine is a biochemical used for proteomics research . It has a molecular formula of C8H10N2 and a molecular weight of 134.18 .


Molecular Structure Analysis

While specific structural analysis data for N-Allylpyridin-4-amine was not found, a related compound, N-(pyridin-4-yl)pyridin-4-amine, was studied. The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .

Scientific Research Applications

  • Kinetic Resolution of Allylic Amines : A study demonstrated a dual-catalysis approach for the kinetic resolution of allylic amines by acylation, marking the first nonenzymatic kinetic resolution of this kind (Klauber et al., 2011).

  • Synthesis of Cyclic Amines : Intramolecular allylic amination using rhodium(III) was conducted to access a variety of substituted cyclic amines such as pyrrolidines and piperidines (Cochet et al., 2012).

  • Pyridine Synthesis : A methodology for synthesizing pyridines from allyl amines and alkynes was developed. This involves Cu(II)-promoted dehydrogenation of the allylamine and Rh(III)-catalyzed N-annulation (Kim et al., 2012).

  • Heterocyclic Synthesis : Primary allyl amines derived from Baylis-Hillman adducts have been used for the synthesis of heterocycles such as pyrimidinones and pyrrolizin-1-ones (Nag et al., 2008).

  • Asymmetric Allylic Amination Reactions : A review highlighted developments in asymmetric synthesis of allylic amines, an area of significance due to the functionality's utility in synthetic intermediates and bioactive agents (Grange et al., 2016).

  • Enantioselective Synthesis : Lithiated N-Boc allylic and benzylic amines were used in enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones (Johnson et al., 2002).

  • Oxidative Amination of Olefins : A study presented the oxidative amination of simple olefins with various Lewis basic amines, achieving the synthesis of alkyl and aryl allylamines (Jin et al., 2021).

  • Graphene-Based Catalysts : Research on graphene-based catalysts highlighted their application in the reduction of nitro compounds to amines, significant in the synthesis of drugs and other bioactive molecules (Nasrollahzadeh et al., 2020).

  • Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in antibiotic production, highlighting a practical synthesis process (Fleck et al., 2003).

  • Pd-Catalyzed Diamination : A study focused on the Pd-catalyzed diamination of 1,2,4-triazinyl complexant scaffolds, demonstrating efficient synthesis of N-donor complexants (Tai et al., 2015).

Future Directions

While specific future directions for N-Allylpyridin-4-amine were not found, there is ongoing research in the field of therapeutic peptides and controlled drug delivery systems, which could potentially involve similar compounds .

properties

IUPAC Name

N-prop-2-enylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-5-10-8-3-6-9-7-4-8/h2-4,6-7H,1,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLRSSSZOXOMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylpyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.